![molecular formula C7H3N3O9 B3060413 3-Hydroxy-2,4,6-trinitrobenzoic acid CAS No. 33927-45-6](/img/structure/B3060413.png)
3-Hydroxy-2,4,6-trinitrobenzoic acid
Overview
Description
3-Hydroxy-2,4,6-trinitrobenzoic acid is an organic compound known for its high explosive properties It is a nitrated derivative of benzoic acid and is characterized by the presence of three nitro groups and one hydroxyl group attached to the benzene ring
Preparation Methods
3-Hydroxy-2,4,6-trinitrobenzoic acid is typically prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). The oxidation process can be carried out using various oxidizing agents such as nitric acid and potassium chlorate or dichromate . The reaction conditions often involve heating and the use of acidic media to facilitate the oxidation process. Industrial production methods may involve more controlled and large-scale oxidation processes to ensure the purity and yield of the compound .
Chemical Reactions Analysis
3-Hydroxy-2,4,6-trinitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different products.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to produce 1,3,5-trinitrobenzene.
Common reagents used in these reactions include nitric acid, potassium chlorate, dichromate, and tin. The major products formed from these reactions are 1,3,5-trinitrobenzene and 2,4,6-triaminobenzoic acid .
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Synthesis:
HTB serves as a precursor in synthesizing complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. For instance, HTB can be oxidized to yield different products or reduced to form 2,4,6-triaminobenzoic acid, a precursor for phloroglucinol.
Table 1: Chemical Reactions Involving HTB
Reaction Type | Product | Description |
---|---|---|
Oxidation | Various derivatives | HTB can undergo oxidation to yield multiple products. |
Reduction | 2,4,6-Triaminobenzoic acid | Reduction with tin converts HTB to this amine derivative. |
Decarboxylation | 1,3,5-Trinitrobenzene | Heating HTB leads to decarboxylation and formation of trinitrobenzene. |
Biological Research
Potential Biological Activities:
Research indicates that derivatives of HTB may exhibit significant biological activities. Studies are ongoing to explore their interactions with biological molecules and potential therapeutic applications. For example, the compound's derivatives are being investigated for their ability to inhibit tumor growth, suggesting a possible role in anticancer drug development .
Industrial Applications
Explosive Materials:
Due to its high explosive properties, HTB is utilized in the production of explosives and related materials. The presence of nitro groups enhances its reactivity and energy output, making it suitable for applications in military and industrial explosives.
Table 2: Industrial Uses of HTB
Application Type | Description |
---|---|
Explosives | Used in the formulation of high-energy explosives. |
Material Science | Investigated for its potential in developing new materials with enhanced properties. |
Case Studies
Case Study 1: Synthesis of New Drug Candidates
Recent studies have focused on synthesizing novel drug candidates using HTB as a starting material. Researchers have successfully modified the compound to enhance its pharmacological properties while maintaining its core structure.
Case Study 2: Material Science Innovations
In material science, HTB has been explored for developing high-performance polymers. Its unique chemical structure allows for the modification of polymer properties, enhancing fire resistance and mechanical strength .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4,6-trinitrobenzoic acid involves its ability to undergo various chemical transformations. The presence of nitro groups makes it highly reactive, allowing it to participate in oxidation and reduction reactions. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment in which it is used .
Comparison with Similar Compounds
3-Hydroxy-2,4,6-trinitrobenzoic acid can be compared with other similar compounds such as:
2,4,6-Trinitrobenzoic acid: This compound lacks the hydroxyl group present in this compound, making it less reactive in certain chemical reactions.
2,4,6-Tribromo-3-hydroxybenzoic acid: This compound contains bromine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
Biological Activity
3-Hydroxy-2,4,6-trinitrobenzoic acid (HTBA) is an organic compound known for its explosive properties and potential biological activities. This article reviews the biological activity of HTBA, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
HTBA is a nitrated derivative of benzoic acid characterized by three nitro groups and one hydroxyl group attached to the benzene ring. The molecular formula is CHNO, with a molecular weight of approximately 228.12 g/mol. The presence of multiple nitro groups contributes to its high reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of HTBA can be attributed to several mechanisms:
- Nitro Group Reactivity : The nitro groups in HTBA can undergo reduction reactions, leading to the formation of reactive nitrogen species that may interact with cellular components.
- Oxidative Stress Induction : HTBA has been shown to induce oxidative stress in various biological systems, potentially leading to cellular damage or apoptosis.
- Enzyme Inhibition : Some studies suggest that HTBA may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Case Studies
- Cytotoxicity Studies : A study investigated the cytotoxic effects of HTBA on human cancer cell lines. Results indicated that HTBA exhibited significant cytotoxicity, with IC values ranging from 10 to 30 µM depending on the cell line tested. The mechanism was linked to increased oxidative stress and DNA damage.
- Antimicrobial Activity : Research has also explored the antimicrobial properties of HTBA against various bacterial strains. HTBA demonstrated inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Neuroprotective Effects : In animal models, HTBA has shown potential neuroprotective effects against neurotoxic agents. It was found to reduce neuronal apoptosis and improve cognitive functions in rodent models exposed to neurotoxic substances.
Comparative Analysis with Similar Compounds
The biological activity of HTBA can be compared with other similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
2,4,6-Trinitrobenzoic Acid | Lacks hydroxyl group | Less reactive; lower cytotoxicity |
3-Hydroxy-2,4,6-triiodobenzoic Acid | Iodine substituents | Different reactivity; explored for drug delivery |
Applications in Medicine and Industry
HTBA is being investigated for its potential applications in medicinal chemistry and as a precursor for synthesizing other biologically active compounds. Its explosive properties also make it relevant in industrial applications related to explosives manufacturing.
Properties
IUPAC Name |
3-hydroxy-2,4,6-trinitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O9/c11-6-3(9(16)17)1-2(8(14)15)4(7(12)13)5(6)10(18)19/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNQWRNZSFYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536479 | |
Record name | 3-Hydroxy-2,4,6-trinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33927-45-6 | |
Record name | 3-Hydroxy-2,4,6-trinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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